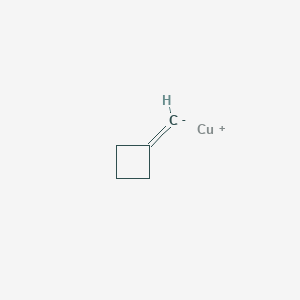
Copper(1+) cyclobutylidenemethanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper(1+) cyclobutylidenemethanide is an organometallic compound featuring a copper ion in the +1 oxidation state bonded to a cyclobutylidenemethanide ligand
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Copper(1+) cyclobutylidenemethanide typically involves the reaction of a copper(I) precursor with a cyclobutylidenemethanide ligand. Common copper(I) precursors include copper(I) chloride or copper(I) bromide. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the copper(I) ion. Solvents such as tetrahydrofuran (THF) or dichloromethane are often used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and products.
Chemical Reactions Analysis
Types of Reactions: Copper(1+) cyclobutylidenemethanide can undergo various types of chemical reactions, including:
Oxidation: The copper(I) ion can be oxidized to copper(II) under appropriate conditions.
Reduction: The compound can participate in reduction reactions, often facilitated by reducing agents such as sodium borohydride.
Substitution: Ligand exchange reactions can occur, where the cyclobutylidenemethanide ligand is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Reagents such as oxygen or hydrogen peroxide can be used to oxidize the copper(I) ion.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Ligand exchange can be facilitated by using excess ligand or by applying heat.
Major Products Formed:
Oxidation: Copper(II) complexes.
Reduction: Copper(0) or other reduced copper species.
Substitution: New copper(I) complexes with different ligands.
Scientific Research Applications
Copper(1+) cyclobutylidenemethanide has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including cycloaddition and cross-coupling reactions.
Biology: The compound’s potential as an antimicrobial agent is being explored due to the known antimicrobial properties of copper ions.
Medicine: Research is ongoing into its use in drug delivery systems, leveraging its ability to form stable complexes with various ligands.
Industry: It is used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism by which Copper(1+) cyclobutylidenemethanide exerts its effects involves the copper ion’s ability to participate in redox reactions. The copper(I) ion can readily cycle between the +1 and +2 oxidation states, facilitating electron transfer processes. This redox activity is crucial for its catalytic properties and its role in biological systems.
Molecular Targets and Pathways:
Catalysis: The copper ion acts as a Lewis acid, activating substrates for various chemical transformations.
Biological Systems: Copper ions can interact with proteins and enzymes, influencing their activity and stability.
Comparison with Similar Compounds
Copper(1+) cyclobutylidenemethanide can be compared with other copper(I) complexes, such as:
Copper(I) chloride: A simple copper(I) salt used in many catalytic applications.
Copper(I) bromide: Similar to copper(I) chloride but with different solubility and reactivity properties.
Copper(I) oxide: A common copper(I) compound with applications in catalysis and materials science.
Uniqueness: this compound is unique due to its specific ligand structure, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in specialized catalytic applications and in the development of new materials.
Properties
CAS No. |
61345-95-7 |
|---|---|
Molecular Formula |
C5H7Cu |
Molecular Weight |
130.65 g/mol |
IUPAC Name |
copper(1+);methanidylidenecyclobutane |
InChI |
InChI=1S/C5H7.Cu/c1-5-3-2-4-5;/h1H,2-4H2;/q-1;+1 |
InChI Key |
XUDAVNJHEZVTRJ-UHFFFAOYSA-N |
Canonical SMILES |
[CH-]=C1CCC1.[Cu+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















